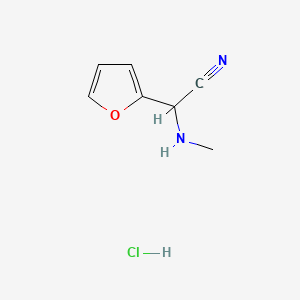

2-Furyl(methylamino)acetonitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Photophysical Properties in Solvents

2-Furyl(methylamino)acetonitrile hydrochloride and its derivatives have been studied extensively for their photophysical properties. In particular, derivatives such as 2-furyl-3-hydroxyquinolone (FHQ) and 1-methyl-2-furyl-3-hydroxyquinolone (MFHQ) exhibit dual emission bands due to excited state intramolecular proton transfer (ESIPT) in solvents like acetonitrile and n-hexane. The studies indicate a high light absorption efficiency and radiative rate constant for these compounds. The chromone moiety in these derivatives acts as an acceptor group, while the quinolone moiety acts as an electron donor. Interestingly, the furyl group’s behavior as an electron acceptor or donor changes based on the solvent’s polarity (Ndongo et al., 2018).

Simulation of Excited State Proton Transfer Reaction

The excited state proton transfer reaction of 2-furyl derivatives has been simulated in silico using the empirical valence bond (EVB) method in conjunction with classical molecular dynamics. The study on 2-(2-furyl)-3-hydroxychromone (FHC) highlighted the mechanisms leading to the ESIPT reaction and the prediction of fluorescence spectra in various solvents. This research provided insights into the structural parameters and intermolecular H-bond interactions that influence the ESIPT reaction, paving the way for its use in fluorescent probes (Abdallah et al., 2021).

Applications in Fluorescent Probes and DNA Research

Environmentally Sensitive Fluorescent Dyes

The compound has applications in the development of environmentally sensitive fluorescent dyes, particularly for DNA research. 2-Furyl derivatives have been synthesized and characterized as dual emissive deoxyuridine analogues. These compounds demonstrate exquisite ratiometric responses to solvent polarity and hydration, making them significant for sensing interactions in DNA and potentially labeling major grooves in nucleic acids (Barthes et al., 2015).

Applications in Organic Synthesis

Synthesis of Homoallylamines and α-Aminonitriles

In organic synthesis, 2-furyl(methylamino)acetonitrile hydrochloride and its related furyl and thienyl rings have been utilized for the preparation of homoallylamines and α-aminonitriles. These compounds were prepared through reactions like the indium-mediated Barbier-type reaction or a three-component reaction involving anilines, hetaryl aldehydes, and trimethylsilyl cyanide, indicating the versatility of furyl derivatives in synthetic chemistry (Méndez & Kouznetsov, 2008).

Applications in Medicinal Chemistry

Alzheimer's Disease Therapeutics

In the realm of medicinal chemistry, multifunctional amides containing 2-furyl derivatives have been explored as therapeutic agents for Alzheimer's disease. These compounds exhibit moderate enzyme inhibitory potentials and mild cytotoxicity, highlighting their potential in therapeutic applications (Hassan et al., 2018).

Propriétés

IUPAC Name |

2-(furan-2-yl)-2-(methylamino)acetonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c1-9-6(5-8)7-3-2-4-10-7;/h2-4,6,9H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSCKUSPZVATEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C#N)C1=CC=CO1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Furyl(methylamino)acetonitrile hydrochloride | |

CAS RN |

24026-94-6 |

Source

|

| Record name | 2-Furanacetonitrile, α-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24026-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC140825 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-(methylamino)furan-2-acetonitrile, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1H-Pyrazol-1-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B1343136.png)

![2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1343140.png)